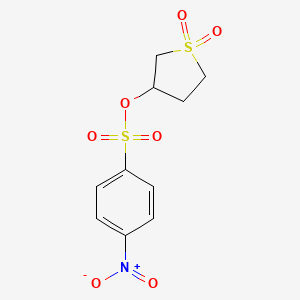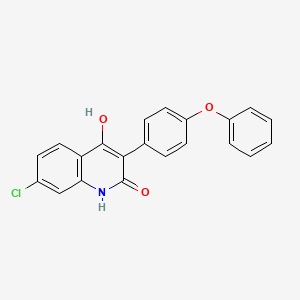![molecular formula C24H23N3O2S2 B11978537 (5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978537.png)
(5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-{[3-(4-イソプロポキシ-3-メチルフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチレン}-3-メチル-2-チオキソ-1,3-チアゾリジン-4-オンは、チアゾリジンオン環、ピラゾール環、およびさまざまな置換基を含む独自の構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
(5Z)-5-{[3-(4-イソプロポキシ-3-メチルフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチレン}-3-メチル-2-チオキソ-1,3-チアゾリジン-4-オンの合成は、通常、複数段階の有機反応を伴います。一般的な方法には、3-(4-イソプロポキシ-3-メチルフェニル)-1-フェニル-1H-ピラゾール-4-カルバルデヒドと3-メチル-2-チオキソ-1,3-チアゾリジン-4-オンを塩基性条件下で縮合させることが含まれます。反応は通常、エタノールまたはメタノールなどの溶媒中で、水酸化ナトリウムまたは炭酸カリウムなどの塩基を使用して縮合反応を促進します。
工業生産方法
この化合物の具体的な工業生産方法は十分に文書化されていませんが、一般的なアプローチは、実験室規模の合成をスケールアップすることに伴います。これには、収率と純度を向上させるための反応条件の最適化、工業グレードの溶媒と試薬の使用、および効率とスケーラビリティを向上させるための連続フロー反応器の採用が含まれます。
化学反応の分析
反応の種類
(5Z)-5-{[3-(4-イソプロポキシ-3-メチルフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチレン}-3-メチル-2-チオキソ-1,3-チアゾリジン-4-オンは、以下を含むさまざまな化学反応を受ける可能性があります。
酸化: チアゾリジンオン環は、スルホキシドまたはスルホンを形成するために酸化することができます。
還元: この化合物は、ピラゾール環またはチアゾリジンオン環を修飾するために還元することができます。
置換: 求電子置換反応または求核置換反応は、芳香族環またはチアゾリジンオン環で起こる可能性があります。
一般的な試薬と条件
酸化: 過酸化水素またはm-クロロ過安息香酸 (m-CPBA) などの試薬を穏やかな条件下で使用する。
還元: 水素化ホウ素ナトリウム (NaBH4) または水素化リチウムアルミニウム (LiAlH4) などの試薬を使用する。
置換: N-ブロモスクシンイミド (NBS) などのハロゲン化剤またはアミンやチオールなどの求核剤を使用する。
主な生成物
これらの反応から生成される主な生成物は、使用する特定の条件と試薬によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが生成される可能性があり、一方、還元によりピラゾール環またはチアゾリジンオン環のさまざまな還元型が生成される可能性があります。
科学研究アプリケーション
化学
化学において、この化合物は、より複雑な分子の構成要素としての可能性について研究されています。その独自の構造により、さまざまな修飾が可能になり、有機合成における汎用性の高い中間体となります。
生物学
生物学的研究では、(5Z)-5-{[3-(4-イソプロポキシ-3-メチルフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチレン}-3-メチル-2-チオキソ-1,3-チアゾリジン-4-オンは、抗菌、抗真菌、抗癌特性など、潜在的な生物学的活性について調査されています。
医学
医薬品化学では、この化合物は、潜在的な治療的用途について探求されています。その構造は、さまざまな生物学的標的と相互作用する可能性を示唆しており、薬物開発の候補となります。
産業
産業部門では、この化合物は、ポリマーやコーティングなどの特定の特性を持つ新しい材料の開発に使用できます。
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, (5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
(5Z)-5-{[3-(4-イソプロポキシ-3-メチルフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチレン}-3-メチル-2-チオキソ-1,3-チアゾリジン-4-オンの作用機序は完全に解明されていません。独自の構造的特徴を通じて、酵素や受容体などの特定の分子標的と相互作用すると考えられています。ピラゾール環とチアゾリジンオン環は、これらの標的への結合において重要な役割を果たす可能性があり、さまざまな生物学的効果をもたらします。
類似化合物の比較
類似化合物
- (5Z)-5-{[3-(4-メトキシフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチレン}-3-メチル-2-チオキソ-1,3-チアゾリジン-4-オン
- (5Z)-5-{[3-(4-エトキシフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチレン}-3-メチル-2-チオキソ-1,3-チアゾリジン-4-オン
独自性
(5Z)-5-{[3-(4-イソプロポキシ-3-メチルフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチレン}-3-メチル-2-チオキソ-1,3-チアゾリジン-4-オンの独自性は、その特定の置換基にあります。これらの置換基は、その化学的および生物学的特性に大きく影響を与える可能性があります。フェニル環のイソプロポキシ基とメチル基に加えて、チアゾリジンオン環とピラゾール環は、分子標的とのユニークな相互作用につながる可能性のある独特の組み合わせの特徴を提供します。
類似化合物との比較
Similar Compounds
- (5Z)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one lies in its specific substituents, which can significantly influence its chemical and biological properties. The isopropoxy and methyl groups on the phenyl ring, along with the thiazolidinone and pyrazole rings, provide a distinct combination of features that can lead to unique interactions with molecular targets.
特性
分子式 |
C24H23N3O2S2 |
|---|---|
分子量 |
449.6 g/mol |
IUPAC名 |
(5Z)-3-methyl-5-[[3-(3-methyl-4-propan-2-yloxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H23N3O2S2/c1-15(2)29-20-11-10-17(12-16(20)3)22-18(13-21-23(28)26(4)24(30)31-21)14-27(25-22)19-8-6-5-7-9-19/h5-15H,1-4H3/b21-13- |
InChIキー |
ZVTXINYZIGMZDV-BKUYFWCQSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C)C4=CC=CC=C4)OC(C)C |
正規SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C)C4=CC=CC=C4)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-fluorophenyl)-2-[(6-methyl-4-oxo-3,5-diphenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11978459.png)


![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11978470.png)

![ethyl 4-({[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B11978475.png)
![2-methylpropyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11978479.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11978488.png)
![2-[(7-tert-butyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11978491.png)


![(5E)-5-(2-chlorobenzylidene)-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11978499.png)
![N-[(E)-biphenyl-4-ylmethylidene]-4-(4-methylbenzyl)piperazin-1-amine](/img/structure/B11978500.png)
![7,9-Dichloro-2-(2-naphthyl)-5-(3-nitrophenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11978501.png)
